6-Benzyl-2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Overview
Description
This compound is a derivative of tetrahydrothieno[2,3-c]pyridine, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities . The benzyl and dimethoxybenzamido groups attached to the tetrahydrothieno[2,3-c]pyridine core could potentially influence its biological activity.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetrahydrothieno[2,3-c]pyridine core, followed by the attachment of the benzyl and dimethoxybenzamido groups. Various methods exist for the synthesis of pyridine derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzyl and dimethoxybenzamido groups could influence its solubility, stability, and reactivity .Scientific Research Applications
Structural Analysis and Synthesis Techniques
Research has explored the solid state conformations and properties of related benzamides, highlighting their interactions with dopamine receptors based on their structural features and conformations. These studies provide insights into the design of compounds with targeted biological activities, emphasizing the importance of specific orientations and conformations for receptor interaction (Högberg et al., 1986).
Further investigations have focused on the synthesis and characterization of novel compounds, including those with antimicrobial properties and potential for docking studies. These research efforts shed light on the synthetic routes and the biological evaluation of newly synthesized molecules, contributing to the broader understanding of their potential applications (Talupur et al., 2021).
Mechanism of Action
Properties
IUPAC Name |
6-benzyl-2-[(2,6-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S.ClH/c1-30-17-9-6-10-18(31-2)21(17)23(29)26-24-20(22(25)28)16-11-12-27(14-19(16)32-24)13-15-7-4-3-5-8-15;/h3-10H,11-14H2,1-2H3,(H2,25,28)(H,26,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHJMWROKOAGBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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